molecular formula C6H10N2OS B1381455 [5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]methanol CAS No. 1330751-83-1

[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]methanol

Cat. No.: B1381455
CAS No.: 1330751-83-1
M. Wt: 158.22 g/mol
InChI Key: WUEXGIWANSQVGF-UHFFFAOYSA-N
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Description

[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]methanol is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a propan-2-yl group and a methanol group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of isopropyl hydrazine with carbon disulfide to form the intermediate isopropyl dithiocarbazate. This intermediate then undergoes cyclization with formaldehyde to yield the desired thiadiazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize the output while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The thiadiazole ring can be reduced under specific conditions to yield dihydrothiadiazole derivatives.

    Substitution: The hydrogen atoms on the thiadiazole ring can be substituted with various functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.

Major Products Formed

    Oxidation: The major products include aldehydes and carboxylic acids.

    Reduction: The major products are dihydrothiadiazole derivatives.

    Substitution: The major products are halogenated or alkylated thiadiazole derivatives.

Scientific Research Applications

[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]methanol involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting key enzymes or receptors, thereby disrupting essential cellular processes. For example, its antimicrobial activity may be attributed to its ability to interfere with the synthesis of bacterial cell walls or proteins. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    [5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]amine: Similar structure but with an amine group instead of a methanol group.

    [5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethanol: Similar structure but with an ethanol group instead of a methanol group.

    [5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]acetaldehyde: Similar structure but with an acetaldehyde group instead of a methanol group.

Uniqueness

[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methanol group allows for specific interactions and reactions that are not possible with similar compounds having different functional groups. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2OS/c1-4(2)6-8-7-5(3-9)10-6/h4,9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUEXGIWANSQVGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]methanol
Reactant of Route 2
[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]methanol
Reactant of Route 3
[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]methanol
Reactant of Route 4
[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]methanol
Reactant of Route 5
[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]methanol
Reactant of Route 6
[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]methanol

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